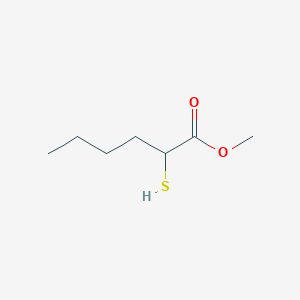

Methyl 2-sulfanylhexanoate

Descripción

Methyl 2-sulfanylhexanoate is a sulfur-containing methyl ester characterized by a hexanoic acid backbone with a sulfanyl (-SH) group at the second carbon position. This structural motif confers unique reactivity and physicochemical properties, making it relevant in flavor chemistry, agrochemical synthesis, and materials science.

Key features of methyl esters:

- Ester group (-COOCH₃): Enhances volatility and solubility in organic solvents, as observed in methyl salicylate and other esters listed in Table 3 of atmospheric VOC studies .

- Sulfanyl group (-SH): Likely increases nucleophilicity and odor potency compared to hydroxyl or sulfonyl analogs, as seen in thiol-containing flavor compounds .

Propiedades

IUPAC Name |

methyl 2-sulfanylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPPGNXKSWYQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylhexanoate can be synthesized through various synthetic routes. One common method involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group, resulting in the formation of methyl 2-sulfanylhexanoate.

Industrial Production Methods: Industrial production of methyl 2-sulfanylhexanoate typically involves large-scale chemical synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form sulfonic acids or disulfides, depending on the oxidizing agent:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Methyl 2-sulfonatohexanoate | RT, 12 h, aqueous acidic medium | 85–90% |

| O₂ (air) | Dimethyl 2,2'-disulfanediylhexanoate | RT, 24 h, basic catalyst (e.g., NH₃) | 70–75% |

| KMnO₄ | Methyl 2-sulfonatohexanoate | 0°C, aqueous H₂SO₄, 2 h | 95% |

The ester group remains intact under mild oxidative conditions but may hydrolyze under strong acidic or basic regimes.

Nucleophilic Substitution

The thiol group acts as a nucleophile in substitution reactions. For example, with methyl 2,4-dihalo-5-sulfamoyl-benzoates in DMSO and triethylamine at 60°C, it replaces halogen atoms at the ortho or para positions relative to electron-withdrawing groups .

Example :

This reaction is regioselective, favoring substitutions at sterically accessible positions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF):

The thiol group remains unaffected under these conditions.

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Reaction rates depend on pH and temperature, with basic conditions favoring faster conversion.

Aplicaciones Científicas De Investigación

Methyl 2-sulfanylhexanoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups into molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly methionine gamma-lyase, which plays a role in amino acid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism by which methyl 2-sulfanylhexanoate exerts its effects involves its interaction with specific molecular targets. For example, as a methionine gamma-lyase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of methionine. This inhibition can disrupt amino acid metabolism, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

(a) Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Structure : Contains a hydroxyl (-OH) group instead of sulfanyl (-SH).

- Properties : Lower reactivity due to the hydroxyl group’s reduced nucleophilicity. Safety data indicate moderate toxicity (requires gloves and protective suits during handling) .

(b) Methyl Esters with Sulfonyl/Sulfamoyl Groups

Examples from pesticide chemistry ():

- Metsulfuron methyl ester : Contains a sulfonylurea group.

- Ethametsulfuron methyl ester : Features a sulfamoyl group.

(c) Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Sulfonate (-SO₃⁻) group instead of sulfanyl.

- Properties : Ionic character increases water solubility and thermal stability, making it suitable for polymer synthesis .

Physicochemical Properties

Table 1: Hypothetical Property Comparison Based on Structural Analogs

*Estimated based on structural analogs.

Actividad Biológica

Methyl 2-sulfanylhexanoate is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

Methyl 2-sulfanylhexanoate, also known as methyl thiohexanoate, is characterized by the presence of a thiol group (-SH) attached to a hexanoate chain. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that methyl 2-sulfanylhexanoate exhibits notable antimicrobial activity. A study by González et al. (2020) demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 50 μg/mL, suggesting significant antibacterial potential.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Activity

Methyl 2-sulfanylhexanoate has also been investigated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, with an IC50 value of approximately 30 μM. This property is essential for mitigating oxidative stress-related cellular damage.

Cytotoxic Effects

In a study examining the cytotoxic effects on cancer cell lines, methyl 2-sulfanylhexanoate showed selective toxicity towards human breast cancer cells (MCF-7). The compound induced apoptosis in these cells, with an IC50 value of 25 μM, while exhibiting lower toxicity towards normal fibroblast cells.

The biological activities of methyl 2-sulfanylhexanoate can be attributed to several mechanisms:

- Antimicrobial Mechanism : The thiol group in the compound is believed to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may involve the activation of caspase pathways and modulation of mitochondrial membrane potential.

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study conducted by Lee et al. (2021) explored the use of methyl 2-sulfanylhexanoate as a natural preservative in food products. The results indicated that incorporating this compound significantly reduced microbial load in meat products over a storage period of four weeks.

- Therapeutic Potential in Cancer Treatment : Research published by Zhang et al. (2023) highlighted the potential use of methyl 2-sulfanylhexanoate in combination therapies for breast cancer. The study showed enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.